![molecular formula C19H19NO4 B2871524 N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-95-0](/img/structure/B2871524.png)
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Inhibition of Casein Kinase II (CK2)
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide has been identified as a potent inhibitor of Casein kinase II (CK2), an enzyme involved in various diseases, including cancer. This compound was found to inhibit CK2 with an IC50 value of 2.33 µM and could reduce cell viability by more than 60% after 24 hours of incubation using 10 µM (Haidar et al., 2019).
Synthesis and Structural Studies
Another aspect of scientific research on this compound involves its synthesis and structural analysis. Studies have been conducted on developing new synthetic routes and understanding the chemical properties of naphtho[2,3-b]furan-4,9-dione derivatives, which include this compound (Koyanagi et al., 1997).
Cytotoxicity and Antiproliferative Activity
Research has also focused on the cytotoxic and antiproliferative activities of similar compounds. For example, studies on acyl derivatives of dihydronaphtho[2,3-b]thiophene-4,9-dione, a quinone-based system, have shown significant efficacy in various cancer cell lines (Gomez-Monterrey et al., 2011). Additionally, furonaphthoquinones, closely related to the compound , have been studied for their cytotoxic activity against various cell lines (Perry et al., 1997).
Enzyme Interaction Studies
Some research has delved into understanding how compounds like this compound interact with enzymes. For instance, studies on the stereochemistry of the active site of alpha-chymotrypsin and its interaction with various naphtho[2,3-b]furan derivatives provide insights into the binding geometries and reactions of such compounds (Hayashi & Lawson, 1969).
Antimicrobial and Antioxidant Activity
Moreover, compounds structurally similar to this compound have been explored for their potential antimicrobial and antioxidant activities. These studies contribute to a broader understanding of the therapeutic potentials of such compounds (Devi et al., 2010).
Wirkmechanismus
Target of Action
The primary target of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is Casein kinase II (CK2) . CK2 is an intensively studied enzyme involved in various diseases, particularly cancer .
Mode of Action
The compound interacts with CK2 and inhibits its activity. It has been found to inhibit CK2 with an IC50 value of 2.33 µM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.
Pharmacokinetics
It’s known that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µm , indicating its ability to penetrate cells and exert its effects.
Result of Action
The result of the compound’s action is a significant reduction in cell viability. Specifically, all four candidates of naphtho[2,3-b]furan-4,9-dione derivatives, including this compound, were able to reduce cell viability by more than 60% after 24 hours of incubation .
Eigenschaften
IUPAC Name |
2-methyl-N-(3-methylbutyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-10(2)8-9-20-19(23)14-11(3)24-18-15(14)16(21)12-6-4-5-7-13(12)17(18)22/h4-7,10H,8-9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQAHBJKOFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Bromophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2871443.png)
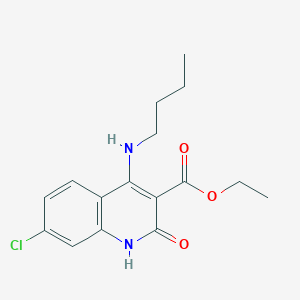
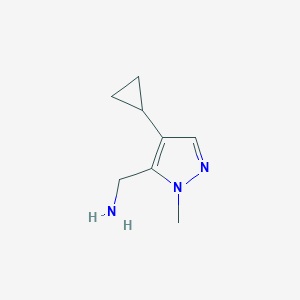
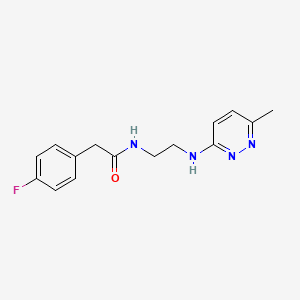
![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
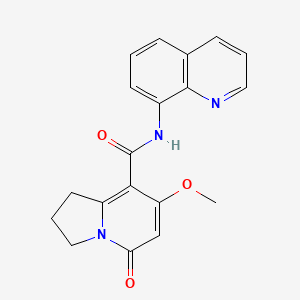
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

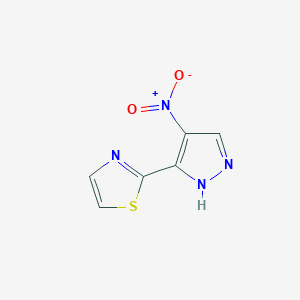

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
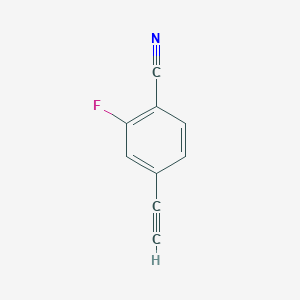
![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)
